8-Bromoimidazo[1,2-a]pyridin-2-amine HCl
Overview
Description
8-Bromoimidazo[1,2-a]pyridin-2-amine HCl is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry This compound is characterized by its imidazo[1,2-a]pyridine core, which is a common scaffold in many biologically active molecules
Preparation Methods
The synthesis of 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of toluene as a solvent, where the reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where only TBHP is added, and no base is required . These methods are advantageous due to their simplicity and efficiency.
Chemical Reactions Analysis
8-Bromoimidazo[1,2-a]pyridin-2-amine HCl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to a variety of derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include iodine, TBHP, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyridin-2-amine HCl has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-2-amine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
8-Bromoimidazo[1,2-a]pyridin-2-amine HCl can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with the bromine atom at the 3rd position.
N-(Pyridin-2-yl)amides: These compounds share the pyridine core but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-11-4-6(9)10-7(5)11;/h1-4H,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVBRBVHDDDNPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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